Cas no 5492-30-8 ((2Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol)

(2Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol structure
5492-30-8 structure
Product Name:(2Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol
CAS No:5492-30-8
Molecular Formula:C20H40O
Molecular Weight:296.531
CID:2076929
PubChem ID:6430833

(2Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol Properties

Names and Identifiers

    • (2E)-3,7,11,15-tetramethyl-2-hexadecen-1-ol
    • (E)-3,7,11,15-tetramethyl-2-hexadecen-1-ol
    • (E)-phytol
    • (E/Z,all-rac)-Phytol
    • 2-hexadecen-3,7,11,15-tetramethyl-1-ol
    • 3,7,11,15-tetramethyl-2-hexadecen-1-ol
    • 3,7,11,15-tetramethyl-2-hexadecenol
    • 3,7,11,15-tetramethylhexadec-2-en-1-ol
    • 3,7,11,15-tetramethyl-hexadec-2-en-1-ol
    • all-rac-phytol
    • Phytol
    • trans-3,7,11,15-tetramethylhexadec-2-en-1-ol
    • trans-phytol
    • (2Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol
    • (Z)-Phytol
    • (2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-ol
    • 5492-30-8
    • ConMedNP.2857
    • 150-86-7
    • 7541-49-3
    • cis-Phytol
    • UNII-42OMA5R73W
    • 42OMA5R73W
    • BOTWFXYSPFMFNR-QYLFUYDXSA-N
    • 2-Hexadecen-1-ol, 3,7,11,15-tetramethyl-, (2Z,7R,11R)-
    • Phytol, Z-
    • FEMA No. 4196, Z-
    • SCHEMBL17962948
    • (7R,11R)(2Z)-3,7,11,15-tetramethylhexadec-2-en-1-ol
    • Phytol, (Z)-
    • Q27258561
    • CHEBI:140431
    • (Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol
    • EN300-27152319
    • 6DE99C33-DCB5-4B53-A2A2-6CE9AEE5B599
    • phytol
    • trans-Phytol
    • InChIKey: BOTWFXYSPFMFNR-QYLFUYDXSA-N
    • Inchi: InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/b20-15-/t18-,19-/m1/s1
    • SMILES: CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C

Computed Properties

  • Exact Mass: 296.307915895g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 13
  • Monoisotopic Mass: 296.307915895g/mol
  • Heavy Atom Count: 21
  • Complexity: 255
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 8.2
  • Topological Polar Surface Area: 20.2Ų

(2Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Enamine
EN300-27152319-0.05g
(2Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol
5492-30-8 95.0%
0.05g
$2755.0 2025-03-20

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